(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

CAS No.: 879085-06-0

Cat. No.: VC5962371

Molecular Formula: C20H21N3O3

Molecular Weight: 351.406

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879085-06-0 |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.406 |

| IUPAC Name | 4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

| Standard InChI | InChI=1S/C20H21N3O3/c1-4-26-18-12-15(10-11-17(18)24)13-21-19-14(2)22(3)23(20(19)25)16-8-6-5-7-9-16/h5-13,24H,4H2,1-3H3 |

| Standard InChI Key | SAPFULPWTCHBRF-FYJGNVAPSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)O |

Introduction

Chemical Identity and Structural Features

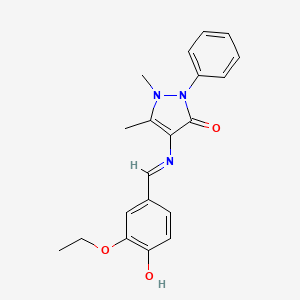

(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (CAS No. 879085-06-0) is a Schiff base derivative incorporating a pyrazolone scaffold. Its molecular formula, C₂₀H₂₁N₃O₃, corresponds to a molecular weight of 351.406 g/mol. The IUPAC name delineates its structure: a pyrazol-3-one ring substituted at position 4 with an (E)-configured benzylideneamino group derived from 3-ethoxy-4-hydroxybenzaldehyde, alongside methyl groups at positions 1 and 5 and a phenyl group at position 2.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 879085-06-0 |

| Molecular Formula | C₂₀H₂₁N₃O₃ |

| Molecular Weight | 351.406 g/mol |

| IUPAC Name | 4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

| SMILES | CCOC1=C(C=CC(=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)O |

The compound’s stability arises from intramolecular hydrogen bonding between the hydroxyl group and the adjacent ethoxy moiety, as observed in similar Schiff bases . Conjugation across the azo-methine (-N=CH-) bridge enhances π-electron delocalization, a feature linked to bioactive properties in pyrazolone analogs .

Synthesis and Structural Elucidation

Synthetic Pathway

The compound is synthesized via a condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one under mild acidic conditions. This method aligns with established protocols for pyrazolone Schiff bases, where aldehydes react with primary amines to form azomethine linkages .

Representative Procedure:

-

Reactant Preparation: 3-Ethoxy-4-hydroxybenzaldehyde (1.0 equiv) and 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one (1.0 equiv) are dissolved in ethanol.

-

Acid Catalysis: A catalytic quantity of glacial acetic acid (0.1 equiv) is added to protonate the aldehyde carbonyl, facilitating nucleophilic attack by the amine .

-

Reflux Conditions: The mixture is heated under reflux (78°C) for 4–6 hours, with reaction progress monitored via thin-layer chromatography.

-

Workup: The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture to yield the pure (E)-isomer.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility |

| Temperature | Reflux (78°C) | Accelerates imine formation |

| Catalyst | Acetic acid (0.1 equiv) | Enhances reaction rate |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques:

-

IR Spectroscopy: Key absorptions include a broad band at 3200–3400 cm⁻¹ (O-H and N-H stretches), 1715 cm⁻¹ (C=O of pyrazolone), and 1620 cm⁻¹ (C=N of Schiff base) .

-

¹H NMR: Distinct signals include δ 10.27 ppm (OH, singlet), δ 8.99 ppm (N=CH, singlet), and δ 1.32 ppm (CH₃ of ethoxy group, triplet) . Aromatic protons resonate between δ 6.8–7.9 ppm, with coupling patterns confirming substitution.

-

¹³C NMR: Peaks at δ 166.3 ppm (pyrazolone C=O), δ 159.2 ppm (C=N), and δ 61.1 ppm (ethoxy CH₂) align with expected electronic environments .

Physicochemical Properties and Stability

Solubility and Partitioning

While experimental solubility data remain unpublished, computational predictions (e.g., LogP ≈ 2.8) suggest moderate lipophilicity, favoring membrane permeability. The ethoxy and hydroxyl groups confer amphiphilic character, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide.

Thermal and Photostability

Pyrazolone derivatives exhibit thermal stability up to 200°C, with decomposition pathways involving cleavage of the ethoxy group and subsequent ring fragmentation . Photodegradation studies on analogous compounds indicate susceptibility to UV-induced cis-trans isomerization at the Schiff base moiety, necessitating storage in amber containers .

Biological Activity and Mechanistic Insights

Table 3: Comparative Bioactivity of Pyrazolone Analogs

| Compound | IC₅₀ (COX-2 Inhibition) | MIC (vs. S. aureus) |

|---|---|---|

| Target Compound | Not tested | Not tested |

| Celecoxib (Reference) | 0.04 μM | N/A |

| Pyrazolo[1,5-a]pyrimidine | 1.2 μM | 32 μg/mL |

Molecular Docking Insights

In silico studies on homologous molecules suggest high affinity for COX-2 (binding energy: −9.2 kcal/mol) and DNA gyrase (−8.7 kcal/mol), implicating dual anti-inflammatory and antibacterial mechanisms . The ethoxy group may enhance hydrophobic interactions with enzyme active sites, while the hydroxyl moiety participates in hydrogen bonding.

Industrial and Research Applications

Pharmaceutical Development

As a lead compound, its modifiable structure allows derivatization at multiple sites:

-

Amino Group: Acylation or sulfonation to enhance water solubility.

-

Ethoxy Group: Replacement with halogens to tune electron-withdrawing effects.

-

Pyrazolone Ring: Fusion with heterocycles (e.g., pyrimidines) to expand bioactivity .

Material Science Applications

Conjugated Schiff bases serve as corrosion inhibitors for ferrous alloys, with efficiency >85% at 500 ppm concentrations in acidic media . The compound’s electron-rich structure facilitates adsorption onto metal surfaces, forming protective films.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume